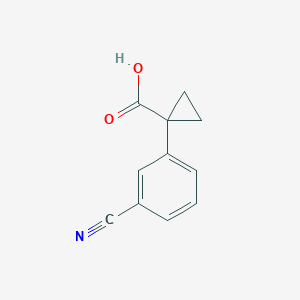

1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for complex polyfunctional organic molecules. According to IUPAC guidelines, the compound is correctly named as this compound, where the cyclopropane ring serves as the principal carbon skeleton. The numbering system begins with the carbon atom bearing the carboxylic acid functional group, designated as position 1, which simultaneously carries the 3-cyanophenyl substituent. This nomenclature distinguishes the compound from its constitutional isomer 2-(3-cyanophenyl)cyclopropane-1-carboxylic acid, where the phenyl group is attached to the carbon adjacent to the carboxyl-bearing carbon.

The systematic name incorporates several key structural elements that must be precisely identified for unambiguous chemical communication. The prefix "3-cyano" indicates the meta position of the nitrile group relative to the point of attachment on the benzene ring. The "phenyl" designation specifies the aromatic six-membered ring system, while "cyclopropane" identifies the three-membered alicyclic ring system. The suffix "1-carboxylic acid" indicates the presence of the carboxyl functional group at the first position of the cyclopropane ring. Alternative systematic names found in chemical databases include the SMILES notation C1CC1(C2=CC=CC(=C2)C#N)C(=O)O, which provides a linear representation of the molecular structure. The InChI identifier InChI=1S/C11H9NO2/c12-7-8-2-1-3-9(6-8)11(4-5-11)10(13)14/h1-3,6H,4-5H2,(H,13,14) offers a unique computational representation that facilitates database searching and structural verification.

Eigenschaften

IUPAC Name |

1-(3-cyanophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-7-8-2-1-3-9(6-8)11(4-5-11)10(13)14/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGZKUFFMLSNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC(=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314766-31-8 | |

| Record name | 1-(3-cyanophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of cyclopropanecarboxylic acids, which have been studied for various applications, including their role in inhibiting ethylene biosynthesis in plants and their potential therapeutic effects in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO2. The presence of the cyanophenyl group contributes to its unique chemical properties, influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that this compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to ethylene production in plants.

Inhibition of Ethylene Biosynthesis

Cyclopropanecarboxylic acids, including this compound, have shown promise as inhibitors of ethylene biosynthesis. Ethylene is a crucial plant hormone that regulates various physiological processes, including fruit ripening and senescence. The compound's structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor in ethylene biosynthesis, allows it to interfere with the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which catalyzes the conversion of ACC to ethylene .

Pharmacological Potential

Preliminary studies suggest that this compound may possess pharmacological properties. Its ability to modulate enzyme activity could lead to applications in drug development, particularly in targeting metabolic disorders or conditions influenced by ethylene signaling .

Case Studies and Experimental Data

Several studies have investigated the effects of cyclopropanecarboxylic acids on plant physiology and potential therapeutic applications:

- Study on Ethylene Inhibition : A study demonstrated that derivatives of cyclopropanecarboxylic acids significantly inhibited ACO activity in Arabidopsis thaliana, suggesting a mechanism for delaying fruit ripening .

- Molecular Docking Analysis : Molecular docking studies indicated that this compound binds effectively to the active site of ACO, with calculated binding affinities suggesting strong interactions .

Table 1: Binding Affinities of Cyclopropanecarboxylic Acid Derivatives

| Compound Name | ΔG (kcal/mol) | Binding Constant (Kb M−1) |

|---|---|---|

| This compound | -6.5 | 5.9385 × 10^4 |

| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.2 | 3.53 × 10^4 |

| Pyrazinoic acid | -5.3 | 7.61 × 10^3 |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects: The cyano group (-CN) at the meta position (vs. para in ) likely increases acidity compared to halogens (e.g., Cl, Br) due to stronger electron-withdrawing effects. This property may enhance binding to biological targets like enzymes or receptors.

- Ring Strain : Cyclopropane derivatives with unsaturated rings (e.g., cyclopropene in ) exhibit higher reactivity, making them intermediates in cross-coupling reactions.

- Biological Relevance : Fluorinated analogs (e.g., 3-Fluoro-2-methylphenyl in ) are prioritized in drug discovery due to improved metabolic stability.

Vorbereitungsmethoden

Cyclopropanation of 3-Cyanophenyl-Substituted Alkenes

The most common and direct synthetic approach to 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid involves cyclopropanation of alkenes bearing the 3-cyanophenyl substituent. This method exploits the reactivity of diazo compounds or carbenoid intermediates under transition metal catalysis.

Reaction Scheme: The key step is the reaction of a 3-cyanophenyl-substituted alkene with a diazo compound (e.g., diazomethane or ethyl diazoacetate) in the presence of transition metal catalysts such as rhodium(II) or copper(I) complexes. This catalyzes the formation of a cyclopropane ring via carbene transfer.

Reaction Conditions: Typically conducted under inert atmosphere (nitrogen or argon) to prevent side reactions, with temperature control ranging from ambient to reflux depending on the catalyst and substrate stability.

Advantages: This method provides high stereoselectivity and yields, and is amenable to scale-up using continuous flow reactors for industrial production.

Representative Reference: The synthesis of this compound by cyclopropanation is well-documented, highlighting the use of rhodium or copper catalysts with diazo precursors under inert atmosphere and controlled temperatures to achieve efficient ring closure.

Photoredox-Catalyzed Decarboxylative Cyclopropanation

A novel and mild approach involves photoredox catalysis enabling radical-mediated cyclopropanation from carboxylic acids:

Mechanism: The process involves generation of a carboxyl radical via single-electron oxidation of the carboxylate anion by an excited photocatalyst (e.g., iridium or organic dye catalysts). The radical adds to a suitably substituted alkene (such as a homoallyl chloride), followed by a radical-polar crossover and intramolecular cyclization to form the cyclopropane ring.

Reaction Conditions: Mild conditions using visible light irradiation, catalytic amounts of photocatalyst (1 mol% or less), and bases such as cesium carbonate. The reaction tolerates a broad range of functional groups.

Outcomes: High yields and diastereoselectivity have been reported, with the method providing a fragment coupling strategy for cyclopropane synthesis from readily available carboxylic acids.

Significance: This method is atom-economical, environmentally friendly, and expands the toolbox for cyclopropane synthesis including derivatives like this compound.

Representative Reference: A 2018 study demonstrated photoredox-catalyzed cyclopropanation proceeding through a decarboxylative radical addition–polar cyclization cascade, applicable to various carboxylic acids and alkenes.

Base-Mediated Ester Exchange and Cyclopropanecarboxylate Formation

Another synthetic route involves base-mediated reactions of cyclopropanecarboxylate esters with cyanopropionic acid derivatives:

Method: Reacting a cyclopropanecarboxylate ester with 2-cyanopropionic acid in the presence of a base (e.g., alkali metal alkoxides, hydroxides, or secondary amines like pyrrolidine or piperidine) leads to ester exchange or formation of cyanophenyl-substituted cyclopropane carboxylates.

Reaction Parameters: Temperature ranges from -20°C to 120°C, with reaction times from minutes to several hours depending on conditions and substrates. Solvent amounts vary widely but typically are low relative to substrate weight.

Purification: The product ester or acid can be isolated by aqueous workup, extraction, and purification via chromatography or distillation.

Preferred Isomers: Trans isomers, particularly (1R,3R) configurations, are favored for stability and yield.

Representative Reference: A patented method describes this base-mediated synthesis of cyclopropanecarboxylates, highlighting the use of 2-cyanopropionic acid and various bases under controlled temperature and solvent conditions.

Functional Group Transformations on Cyclopropyl Intermediates

In some synthetic sequences, intermediates such as cyclopropylcarbinyl bromides or esters are converted to the target acid via nucleophilic substitution and oxidation steps:

Example: Starting from ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate, conversion to cyclopropylcarbinyl bromide using phosphorus tribromide, followed by nucleophilic substitution with potassium cyanide to introduce the nitrile group, and subsequent oxidation or hydrolysis to yield the carboxylic acid.

Applications: This stepwise approach allows introduction of the 3-cyanophenyl substituent and carboxylic acid functionality with controlled stereochemistry.

Representative Reference: A 2017 study outlines such transformations in the synthesis of cyclopropyl derivatives bearing nitrile and carboxyl groups, useful for analog development.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Cyclopropanation of 3-cyanophenyl alkenes | Diazo compounds, Rh or Cu catalysts, inert gas, RT to reflux | High stereoselectivity, scalable | Requires handling of diazo compounds |

| Photoredox-catalyzed decarboxylative cyclopropanation | Carboxylic acid, photocatalyst (Ir or organic), visible light, base | Mild, broad functional group tolerance | Requires photochemical setup |

| Base-mediated ester exchange | Cyclopropanecarboxylate ester, 2-cyanopropionic acid, base, solvent, 50–120°C | Simple reagents, trans isomer favored | Reaction time varies, purification needed |

| Functional group transformations | Cyclopropylcarbinyl bromide, KCN, PBr3, LiAlH4, oxidation reagents | Stepwise control of substituents | Multi-step, requires hazardous reagents |

Detailed Research Findings and Analysis

The cyclopropanation approach is the most direct and commonly used method, with extensive literature supporting its efficiency and stereochemical control. Transition metal catalysts such as rhodium(II) acetate are preferred for their selectivity and mild conditions.

Photoredox catalysis represents a cutting-edge method enabling decarboxylative cyclopropanation from readily available carboxylic acids, avoiding hazardous diazo compounds and expanding substrate scope. The radical-polar crossover mechanism has been elucidated via mechanistic studies, confirming the formation of cyclopropane rings with high yields and functional group tolerance.

Base-mediated ester exchange methods provide an alternative route, particularly useful in industrial settings where ester intermediates and cyanopropionic acid derivatives are accessible. The choice of base and reaction temperature critically influences yield and isomeric purity.

Stepwise functional group transformations allow incorporation of the cyanophenyl group and carboxylic acid moiety with precise control but involve multiple synthetic steps and handling of toxic reagents like potassium cyanide.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of cyclopropane-carboxylic acid derivatives often involves cyclopropanation of alkenes using diazo compounds or carbene intermediates. For example, 1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic acid was synthesized via alkylation of γ-substituted amino acid derivatives followed by cyclization, achieving 73% yield under optimized conditions (THF, 0°C, 24 hrs) . Similarly, 1-arylcycloprop-2-ene-1-carboxylic acids were prepared via one-pot silylation and hydrolysis, with yields >80% when using trimethylsilyl reagents . For the cyanophenyl analog, substituting the chlorophenyl precursor with a nitrile group and optimizing reaction time/temperature may enhance efficiency.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming cyclopropane ring integrity and substituent positions. For instance, H NMR of 1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic acid revealed distinct signals for the cyclopropene protons (δ 7.17–7.28 ppm) and carboxylic acid protons (δ 12–14 ppm) . High-Resolution Mass Spectrometry (HRMS) and FT-IR are also essential: HRMS confirmed molecular ion accuracy (<0.5 ppm error) , while IR identified carbonyl stretches (~1690 cm) . For the cyanophenyl variant, C NMR would further resolve nitrile carbon signals (δ ~115 ppm).

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are suitable?

- Methodological Answer : Enantioselective cyclopropanation often employs transition-metal catalysts with chiral ligands. For example, (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid was synthesized using Rh(II) catalysts with binaphthyl phosphine ligands, achieving >90% enantiomeric excess (ee) . For the cyanophenyl analog, copper(I)-bis(oxazoline) complexes could induce asymmetry during cyclopropanation, with ee monitored via chiral HPLC or circular dichroism.

Q. What are the key reactivity patterns of this compound under oxidative or nucleophilic conditions?

- Methodological Answer : The cyclopropane ring’s strain increases susceptibility to ring-opening reactions. In related compounds, oxidation of the hydroxyphenyl group to a carbonyl was achieved using KMnO/HSO , while nucleophilic substitution at the amino group required Boc protection to prevent side reactions . For the cyanophenyl derivative, the nitrile group may undergo hydrolysis to carboxylic acid under acidic conditions (e.g., HO/HCl, reflux), requiring careful pH control to preserve the cyclopropane ring.

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict electrostatic potential surfaces, identifying reactive sites. Molecular docking studies (e.g., AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) revealed that cyclopropane rigidity enhances binding affinity in analogs . For the cyanophenyl compound, in silico ADMET profiling (SwissADME) would assess bioavailability and toxicity risks .

Q. How do researchers resolve contradictions in reported biological activities of structurally similar cyclopropane-carboxylic acids?

- Methodological Answer : Discrepancies often arise from stereochemical or substituent variations. For example, (1R,2R)-isomers of dichlorophenyl derivatives showed higher antimicrobial activity than (1S,2S)-forms due to optimized hydrophobic interactions . Systematic SAR studies comparing cyanophenyl vs. chlorophenyl analogs, using standardized assays (e.g., MIC for antimicrobial activity), can clarify structure-activity relationships. Meta-analyses of published IC values and statistical validation (e.g., ANOVA) are also critical .

Methodological Considerations

Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer : Stabilization strategies include pH adjustment (buffers at pH 6–8 to prevent hydrolysis) and co-solvents like DMSO (<10% v/v). For analogs, lyophilization in the presence of trehalose preserved activity during storage . Degradation kinetics can be monitored via LC-MS, with Arrhenius plots predicting shelf-life under varying temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.